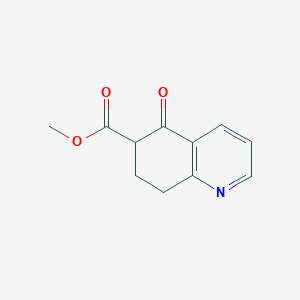

5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester

Description

5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester is a heterocyclic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name |

methyl 5-oxo-7,8-dihydro-6H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-3,6,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXJAXKMSZDQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and esterification steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial methods also focus on optimizing reaction times and temperatures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of many bioactive molecules, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its ability to interact with various biological targets.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with a similar core structure but lacking the ester and oxo groups.

Tetrahydroquinoline: A reduced form of quinoline, similar in structure but differing in the degree of saturation.

Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.

Uniqueness

5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential for derivatization. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester (CAS Number: 375386-65-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 205.21 g/mol. The compound features a tetrahydroquinoline core structure that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 375386-65-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the condensation of appropriate precursors followed by functional group modifications to yield the final ester product.

Antimicrobial Activity

Research has indicated that compounds similar to 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives exhibit significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the effectiveness of tetrahydroquinoline derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Anticancer Potential

The compound's structural features suggest it may also possess anticancer activity. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways and inhibiting proliferation . For example, compounds derived from tetrahydroquinolines have shown promising results in inhibiting glioma cell viability through multiple mechanisms including activation of necroptosis and autophagy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives. Some studies have reported that similar compounds can effectively inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes them candidates for developing treatments for chronic inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling and metabolic pathways:

- Inhibition of Enzymatic Activity : Compounds from this class may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammation.

- Induction of Apoptosis : Similar derivatives have been shown to activate apoptotic pathways in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated various tetrahydroquinoline derivatives against MRSA and found that certain modifications significantly enhanced their antimicrobial potency.

- Cancer Cell Line Testing : In vitro assays demonstrated that specific analogs of tetrahydroquinolines could reduce viability in glioma cells by over 50% at micromolar concentrations.

- Inflammation Models : Animal models treated with tetrahydroquinoline derivatives showed reduced levels of inflammatory markers compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.